3-Cyclobutylpiperidine
Overview
Description
3-Cyclobutylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The cyclobutyl group attached to the piperidine ring adds unique structural and chemical properties to the compound. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities.
Scientific Research Applications
3-Cyclobutylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
While the specific future directions for 3-Cyclobutylpiperidine are not mentioned in the search results, there is a general trend towards the development of novel drugs targeting pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists . These have shown promising results in improving glycemic control and reducing the risk of complications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpiperidine can be achieved through various synthetic routes. One common method involves the use of Wittig reactions, where cyclobutyl ketones are reacted with appropriate phosphonium ylides to form the cyclobutyl group. This intermediate is then subjected to cyclization reactions to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and reduction reactions. Efficient catalysts and optimized reaction conditions are employed to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium or rhodium can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Comparison with Similar Compounds
Cyclopropylpiperidine: Another piperidine derivative with a cyclopropyl group instead of a cyclobutyl group.
Cyclohexylpiperidine: Contains a cyclohexyl group attached to the piperidine ring.
Cyclopentylpiperidine: Features a cyclopentyl group on the piperidine ring.
Uniqueness: 3-Cyclobutylpiperidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
3-cyclobutylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-8(4-1)9-5-2-6-10-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMKFSOQOSXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337439-07-2 | |
Record name | 3-cyclobutylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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